molecular formula C21H26N2O6S B425647 ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate

ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate

Cat. No.: B425647
M. Wt: 434.5g/mol
InChI Key: SSJGZMJOTLCVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group. This can be achieved through a Mannich reaction, where piperazine reacts with formaldehyde and a methoxyphenyl amine.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the sulfonylphenoxy group is introduced through an esterification reaction with ethyl chloroacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for various receptors in the central nervous system.

    Pharmacology: It is used in the development of drugs targeting neurological conditions, such as depression and anxiety.

    Biochemistry: It is employed in studies involving receptor-ligand interactions and enzyme inhibition.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring allows it to bind to these receptors, modulating their activity and resulting in therapeutic effects. The methoxyphenyl and sulfonylphenoxy groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Ethyl 4-methoxyphenylacetate

Uniqueness

ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for high binding affinity to certain receptors, making it a valuable compound in drug development.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5g/mol

IUPAC Name

ethyl 2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenoxy]acetate

InChI

InChI=1S/C21H26N2O6S/c1-3-28-21(24)16-29-19-8-10-20(11-9-19)30(25,26)23-14-12-22(13-15-23)17-4-6-18(27-2)7-5-17/h4-11H,3,12-16H2,1-2H3

InChI Key

SSJGZMJOTLCVBM-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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